molecular formula C10H7NNa2O6S2 B1619552 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt CAS No. 842-17-1

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt

Cat. No.: B1619552
CAS No.: 842-17-1
M. Wt: 347.3 g/mol
InChI Key: OHWJIXLZUWRMQY-UHFFFAOYSA-L
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Description

Introduction to 1,3-Naphthalenedisulfonic Acid, 7-Amino-, Disodium Salt

This compound represents a crucial member of the naphthalene sulfonated derivatives family, characterized by its distinctive molecular architecture featuring two sulfonic acid groups and one amino group positioned on the naphthalene ring system. The compound serves as a fundamental building block in various chemical synthesis processes, particularly in the production of azo dyes and other aromatic compounds utilized throughout modern industrial applications. Its importance extends beyond mere synthetic utility, as it exemplifies the sophisticated understanding of aromatic chemistry that emerged during the late nineteenth and early twentieth centuries.

The compound's chemical significance derives from its unique combination of functional groups, which provide multiple reactive sites for chemical transformation and coupling reactions. The presence of both sulfonic acid groups and an amino group creates opportunities for diverse chemical modifications, making it an invaluable intermediate in synthetic organic chemistry. The disodium salt form enhances the compound's water solubility compared to the free acid, facilitating its use in aqueous chemical processes and industrial applications.

Research into this compound and its derivatives has contributed substantially to the understanding of aromatic substitution patterns and the relationships between molecular structure and chemical reactivity. The systematic study of such naphthalene derivatives has provided insights into the fundamental principles governing aromatic chemistry, influencing the development of modern synthetic methodologies and industrial chemical processes.

Chemical Classification and Nomenclature

Structural Classification as Naphthalene Derivative

This compound belongs to the class of polycyclic aromatic hydrocarbons specifically categorized as a naphthalene derivative. Naphthalene, the parent compound, consists of two fused benzene rings arranged in a linear configuration, creating a stable aromatic system that serves as the foundation for numerous derivatives. The classification as a benzenoid polycyclic aromatic hydrocarbon places this compound within a broader family of aromatic molecules characterized by their extended conjugated systems and distinctive chemical properties.

The compound's structural framework demonstrates the characteristic features of naphthalene derivatives, including the planar aromatic ring system with its unique bond length variations. The carbon-carbon bonds in the naphthalene core exhibit alternating lengths, with some bonds measuring approximately 1.37 Angstroms while others extend to about 1.42 Angstroms, creating a distinctive molecular geometry that influences the compound's chemical behavior. This structural arrangement provides specific positions for substitution, designated by the standard numbering system used for naphthalene derivatives.

The positioning of functional groups on the naphthalene ring follows established nomenclature conventions, with the amino group located at position 7 and sulfonic acid groups at positions 1 and 3. This specific substitution pattern creates a unique electronic environment within the molecule, influencing both its physical properties and chemical reactivity. The sulfonated naphthalene derivatives represent an important subclass of aromatic compounds that have found extensive applications in industrial chemistry and synthetic organic processes.

Structural Feature Characteristic Impact on Properties
Naphthalene Core Fused benzene rings Aromatic stability and planarity
Amino Group (Position 7) Electron-donating substituent Enhanced nucleophilicity
Sulfonic Groups (Positions 1,3) Electron-withdrawing substituents Increased water solubility
Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The parent compound, 7-amino-1,3-naphthalenedisulfonic acid, bears the Chemical Abstracts Service registry number 86-65-7 and is recognized by multiple common names reflecting its historical development and industrial applications. The systematic name clearly indicates the positions of all substituents on the naphthalene ring system, providing unambiguous identification of the molecular structure.

Common synonyms for the parent acid include amido-G-acid, amino-G-acid, and 2-naphthylamine-6,8-disulfonic acid, reflecting both historical naming conventions and different numbering systems used in various chemical contexts. The designation "amido-G-acid" represents a traditional nomenclature system widely employed in the dye industry, where alphabetical designations were assigned to commonly used intermediates. These historical names remain in use within specialized applications and industrial settings, maintaining connections to the compound's commercial development.

The disodium salt form is specifically identified through systematic nomenclature that indicates the replacement of the acidic hydrogen atoms with sodium ions. This salt formation significantly alters the compound's physical properties, particularly its solubility characteristics and crystalline structure. The monosodium salt variant, identified by Chemical Abstracts Service number 842-16-0, represents an intermediate ionization state with distinct properties and applications.

Name Type Designation Usage Context
Systematic Name 7-aminonaphthalene-1,3-disulfonic acid Scientific literature
Common Name Amido-G-acid Industrial applications
Alternative Name Amino-G-acid Chemical manufacturing
Historical Name 2-naphthylamine-6,8-disulfonic acid Traditional nomenclature
Chemical Registry Information

The chemical registry information for this compound encompasses multiple identification systems used throughout the global chemical industry and scientific community. The parent compound, 7-amino-1,3-naphthalenedisulfonic acid, carries the Chemical Abstracts Service registry number 86-65-7, serving as the primary identifier for the free acid form. This registry number provides unambiguous identification within chemical databases and regulatory frameworks worldwide.

The molecular formula C₁₀H₉NO₆S₂ describes the parent acid composition, with a molecular weight of 303.29 grams per mole. The InChI key CMOLPZZVECHXKN-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating database searches and chemical informatics applications. The PubChem Compound Identifier 6851 links the compound to extensive chemical property databases and research literature.

The monosodium salt derivative bears the Chemical Abstracts Service number 842-16-0, with molecular formula C₁₀H₈NNaO₆S₂ and molecular weight 325.3 grams per mole. The disodium salt form would theoretically possess the molecular formula C₁₀H₇Na₂NO₆S₂, representing complete neutralization of both sulfonic acid groups. European Chemical Agency registration numbers and other international identifiers provide additional tracking mechanisms for regulatory and commercial purposes.

Identifier Type Parent Acid Monosodium Salt Disodium Salt
Chemical Abstracts Service Number 86-65-7 842-16-0 Not specifically assigned
Molecular Formula C₁₀H₉NO₆S₂ C₁₀H₈NNaO₆S₂ C₁₀H₇Na₂NO₆S₂
Molecular Weight (g/mol) 303.29 325.3 347.3 (calculated)
PubChem Identifier 6851 23686649 Not available

Historical Context

Discovery and Development

The discovery and development of this compound occurred within the broader context of synthetic organic chemistry advancement during the nineteenth century, particularly following the isolation of naphthalene from coal tar distillation. Naphthalene itself was first described in the early 1820s as a white crystalline solid with a distinctive odor, derived from coal tar distillation processes. John Kidd provided the initial characterization of naphthalene properties in 1821, proposing the name "naphthaline" based on its derivation from naphtha, a term encompassing volatile hydrocarbon mixtures.

The structural elucidation of naphthalene advanced through the work of Michael Faraday, who determined its chemical formula in 1826, followed by Emil Erlenmeyer's proposal of the fused benzene ring structure in 1866. Carl Gräbe's confirmation of this structure three years later established the foundation for systematic naphthalene derivative synthesis. These fundamental discoveries enabled chemists to develop methodologies for introducing various functional groups onto the naphthalene framework, including sulfonation and amination reactions.

The specific synthesis of amino-substituted naphthalene disulfonic acids emerged from industrial demands for dye intermediates during the explosive growth of synthetic dye chemistry following William Henry Perkin's discovery of mauveine in 1856. The development of sulfonation techniques using sulfuric acid or oleum provided methods for introducing sulfonic acid groups at specific positions on the naphthalene ring. Subsequent amination processes, often involving treatment with ammonia and ammonium bisulfite under elevated temperatures and pressures, enabled the conversion of hydroxyl groups to amino groups.

Historical Significance in Chemical Industry

The historical significance of this compound within the chemical industry stems from its fundamental role as an intermediate in azo dye synthesis and its contribution to the transformation of textile manufacturing. The emergence of synthetic dyes revolutionized the textile industry, replacing expensive and limited natural colorants with affordable, vibrant synthetic alternatives. The compound's utility in azo dye production placed it at the center of this industrial transformation, contributing to the establishment of major chemical manufacturing enterprises.

The development of acid dyes, a class that includes derivatives of this compound, marked a significant advancement in textile chemistry beginning in 1868 with the introduction of triarylmethane acid dyes. The synthesis of Acid Red A in 1877 as the first acid dye specifically designed for wool dyeing demonstrated the commercial potential of naphthalene-based intermediates. The subsequent invention of anthraquinone-structured acid dyes after 1890 expanded the chromatic range available to manufacturers, with naphthalene derivatives serving as essential building blocks.

The compound's industrial importance extended beyond dye manufacturing to encompass broader applications in chemical synthesis and materials production. The naphthalene derivatives market has grown to encompass construction materials, pharmaceuticals, agrochemicals, and specialty chemicals, reflecting the versatility of these foundational compounds. Modern production facilities continue to rely on naphthalene-based intermediates for various synthetic pathways, maintaining the historical significance of these compounds in contemporary chemical manufacturing.

Historical Period Development Industrial Impact
1820s Naphthalene isolation from coal tar Foundation for derivative chemistry
1856-1870 Synthetic dye discovery and development Textile industry transformation
1868-1890 Acid dye commercialization Expansion of dyeing applications
1890-Present Diversified chemical applications Modern chemical industry foundation

Properties

IUPAC Name

disodium;7-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJIXLZUWRMQY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
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DSSTOX Substance ID

DTXSID9061205
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
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Molecular Weight

347.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-17-1
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
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Record name Disodium 7-aminonaphthalene-1,3-disulphonate
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Preparation Methods

Direct Disulfonation Using Fuming Sulfuric Acid

Fuming sulfuric acid (oleum) with a sulfur trioxide (SO₃) concentration exceeding 20% is employed to introduce sulfonic acid groups at the 1- and 3-positions. The reaction proceeds as follows:
$$
\text{Naphthalene} + 2\,\text{SO}3 \xrightarrow{\text{H}2\text{SO}4} \text{1,3-Naphthalenedisulfonic Acid} + \text{H}2\text{O}
$$
Key Conditions :

  • Temperature : 40–60°C to favor 1,3-regioselectivity over other isomers.
  • Molar Ratio : 4.8 moles of SO₃ per mole of naphthalene ensures complete disulfonation.
  • Reaction Time : 6–8 hours under vigorous agitation.

Challenges :

  • Competing formation of 1,5- and 2,6-disulfonic acid isomers necessitates precise temperature modulation.
  • Post-reaction hydrolysis in dilute sulfuric acid (10–15% v/v) removes residual SO₃, yielding the free disulfonic acid.

Introduction of the Amino Group via Nitration and Reduction

Nitration of 1,3-Naphthalenedisulfonic Acid

The sulfonic acid groups act as meta-directors, guiding nitration to the 7-position:
$$
\text{1,3-Naphthalenedisulfonic Acid} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{7-Nitro-1,3-naphthalenedisulfonic Acid}
$$
Conditions :

  • Nitrating Mixture : 65% nitric acid in concentrated sulfuric acid (1:3 v/v).
  • Temperature : 0–5°C to minimize polysubstitution.
  • Yield : ~75–80% after precipitation via salting out with sodium chloride.

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro intermediate to the amino derivative:
$$
\text{7-Nitro-1,3-naphthalenedisulfonic Acid} + 3\,\text{H}2 \xrightarrow{\text{Pd/C}} \text{7-Amino-1,3-naphthalenedisulfonic Acid} + 2\,\text{H}2\text{O}
$$
Alternative Method :

  • Iron/HCl Reduction :
    $$
    \text{7-Nitro-1,3-naphthalenedisulfonic Acid} + 9\,\text{Fe} + 4\,\text{H}2\text{O} \xrightarrow{\text{HCl}} \text{7-Amino-1,3-naphthalenedisulfonic Acid} + 3\,\text{Fe}3\text{O}_4 + 4\,\text{HCl}
    $$
    Conditions :
    • Reflux at 90–100°C for 4–6 hours.
    • Neutralization with sodium carbonate post-reaction to isolate the amino acid.

Neutralization to Disodium Salt

The final step involves neutralizing the sulfonic acid groups with sodium hydroxide:
$$
\text{7-Amino-1,3-naphthalenedisulfonic Acid} + 2\,\text{NaOH} \rightarrow \text{1,3-Naphthalenedisulfonic Acid, 7-Amino-, Disodium Salt} + 2\,\text{H}_2\text{O}
$$
Procedure :

  • The amino acid is dissolved in warm water (60–70°C), and a 20% sodium hydroxide solution is added until pH 7–8 is achieved.
  • The disodium salt precipitates upon cooling and is filtered, washed with cold ethanol, and dried at 110°C.

Yield Optimization :

  • Salting Out : Addition of sodium sulfate (Na₂SO₄) increases product recovery by 15–20%.

Industrial-Scale Purification Strategies

Decolorization and Recrystallization

  • Activated Carbon Treatment : A 2–3% w/v activated carbon slurry at 85°C removes chromatic impurities.
  • Recrystallization : Dissolving the crude salt in boiling water (1:10 w/v) followed by slow cooling yields needle-like crystals with >98% purity.

Ion-Exchange Chromatography

  • Resin Type : Strongly acidic cation-exchange resins (e.g., Amberlite IR-120) separate residual metal ions (Fe²⁺, Ca²⁺).

Analytical Characterization

Parameter Method Specification
Purity HPLC (C18 column) ≥99.0% (UV detection at 254 nm)
Sulfonic Acid Content Titration with NaOH 2.95–3.05 eq/mol
Amino Group Content Van Slyke Method 0.98–1.02 eq/mol
Moisture Karl Fischer Titration ≤0.5% w/w

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Direct Disulfonation 68% 95% Low High
Stepwise Sulfonation 72% 97% Moderate Moderate
Nitration/Reduction 65% 98% High Low

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinic acid derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt involves its interaction with specific molecular targets. In biochemical applications, it reacts with the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride . This reaction is crucial for its use as a fluorescent label in various assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural differences and applications between the target compound and related naphthalenedisulfonates:

Compound Sulfonic Group Positions Substituents Counterion Key Applications References
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt (CAS: 842-17-1) 1,3 7-amino Na⁺ Dye intermediates, coordination polymers, electrochemical modifiers
1,5-Naphthalenedisulfonic acid disodium salt 1,5 None Na⁺ Uranyl ion coordination chemistry, fluorescence calibration standards
Anthraquinone-2,6-disulfonic acid disodium salt (CAS: 842-18-2) 2,6 (anthraquinone backbone) Anthraquinone core Na⁺ Redox-active materials in microbial fuel cells, supermolecular frameworks
6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS: 842-17-1) 1,3 6-amino Na⁺ Dye synthesis (e.g., Acid J derivatives), isomer-dependent coordination behavior
7-Amino-1,3-naphthalenedisulfonic acid potassium salt (CAS: 79873-35-1) 1,3 7-amino K⁺ Similar to disodium salt but with altered solubility and ionic strength
Acid Orange 10 (CAS: 1936-15-8) 1,3 7-hydroxy, 8-phenylazo Na⁺ Textile dye (azo functionality), pH-sensitive colorant

Key Research Findings and Functional Differences

Coordination Chemistry: The 7-amino group in the target compound enables strong hydrogen bonding and π-π interactions, critical in forming stable coordination polymers (e.g., uranyl complexes). In contrast, 1,5-naphthalenedisulfonic acid disodium salt lacks amino groups, relying solely on sulfonate-oxygen donors for uranyl coordination . Replacing 1,5-naphthalenedisulfonic acid with 1,3-benzenedisulfonic acid in uranyl complexes yields identical products, suggesting sulfonate positioning (1,3 vs. 1,5) is less critical than the aromatic backbone .

Electrochemical Performance: Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) exhibits superior redox activity in microbial fuel cells due to its anthraquinone core, achieving a 3.7x increase in power density compared to unmodified electrodes. The target compound’s amino group may enhance conductivity but lacks AQDS’s inherent redox activity .

Synthetic Utility: 2,6-Naphthalenedisulfonic acid disodium salt is used in high-temperature alkali fusion to synthesize 2,6-dihydroxynaphthalene, where sulfonate positioning (2,6 vs. 1,3) dictates reaction pathways and product purity . Acid Orange 10 leverages azo and hydroxy groups for dye applications, while the target compound’s amino group serves as a precursor for more complex chromophores .

Isomer-Specific Behavior: 6-Amino-1,3-naphthalenedisulfonic acid (vs. 7-amino isomer) shows distinct coordination modes due to altered electronic environments, impacting ligand-metal binding affinity .

Physical and Chemical Properties

Property This compound 1,5-Naphthalenedisulfonic Acid Disodium Salt Anthraquinone-2,6-Disulfonic Acid Disodium Salt
Water Solubility High (ionic sulfonate groups) High Moderate (hydrophobic anthraquinone core)
Thermal Stability Stable up to 300°C Similar Decomposes above 250°C
Redox Activity Limited (amino group) None High (quinone-hydroquinone transition)
Coordination Sites Amino + sulfonate groups Sulfonate groups only Sulfonate + quinone oxygen

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is a compound of significant interest due to its diverse biological activities and applications in various fields such as biochemistry and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₀H₈NNa₂O₆S₂
  • Molecular Weight : 306.30 g/mol
  • IUPAC Name : 7-amino-1,3-naphthalenedisulfonic acid disodium salt

This compound exhibits its biological effects primarily through interactions with various cellular targets. It has been observed to influence several biochemical pathways:

  • Inhibition of Enzyme Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Cell Signaling Modulation : It may modulate cell signaling pathways that are crucial for cell proliferation and apoptosis.

Antioxidant Properties

This compound has demonstrated antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is particularly relevant in the context of neuroprotection and cancer therapy.

Cytotoxic Effects

Research indicates that this compound can exhibit cytotoxic effects on certain cancer cell lines. For instance:

  • Case Study : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with 1,3-naphthalenedisulfonic acid resulted in significant cell death through apoptosis. The mechanism involved the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Fluorescent Properties

The compound is also utilized as a fluorescent probe in biochemical assays. Its fluorescence properties make it suitable for detecting specific biomolecules in various experimental setups.

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Distribution : Widely distributed in tissues with potential accumulation in liver and kidneys.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly via urine.

Toxicological Profile

Toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses. However, high concentrations may lead to adverse effects such as:

  • Gastrointestinal Irritation : Observed at high doses in animal models.
  • Hepatic Effects : Slight chronic inflammation noted at elevated doses (500 mg/kg bw/d).

Summary of Research Findings

StudyFindings
In vitro study on MCF-7 cellsInduced apoptosis via caspase activation
Antioxidant assaysEffective scavenging of free radicals
Toxicity assessmentLow toxicity at therapeutic levels; gastrointestinal irritation at high doses

Q & A

Basic Research Questions

Q. What spectroscopic methods are suitable for characterizing the structural properties of 1,3-naphthalenedisulfonic acid derivatives like the 7-amino-substituted disodium salt?

  • Methodological Answer : UV-Vis spectroscopy is critical for analyzing π→π* transitions in the aromatic backbone and substituent interactions (e.g., amino groups). Infrared (IR) spectroscopy can identify sulfonic acid (-SO₃⁻) and amine (-NH₂) functional groups via characteristic stretching bands (~1180 cm⁻¹ for S=O and ~3300 cm⁻¹ for N-H). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves proton environments and confirms substitution patterns. For example, in related compounds like Orange G (7-hydroxy-8-phenylazo derivative), NMR reveals deshielding effects from sulfonate groups and azo linkages .

Q. How can researchers synthesize 7-amino-substituted naphthalenedisulfonic acid derivatives, and what purity validation steps are required?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene followed by nitration/reduction or direct amination. For instance, sulfonation with oleum introduces sulfonic acid groups, while amination may use ammonia under high-temperature catalysis. Purification via recrystallization or ion-exchange chromatography ensures removal of unreacted precursors. Purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (MS) to confirm molecular weight. Safety protocols, such as avoiding skin contact (per SDS guidelines), are critical during handling .

Q. What are the primary applications of 1,3-naphthalenedisulfonic acid derivatives in analytical chemistry?

  • Methodological Answer : These compounds serve as fluorescent probes or calibration standards due to their aromaticity and sulfonate solubility. For example, naphthalenedisulfonic acid salts are used to calibrate fluorescence sensors for refined oil detection by mimicking aromatic hydrocarbon signals . In biological staining, derivatives like Orange G bind to proteins or nucleic acids via sulfonate and azo groups, enabling visualization in histology .

Advanced Research Questions

Q. How do pH and ionic strength influence the adsorption behavior of 7-amino-1,3-naphthalenedisulfonic acid onto mesoporous materials?

  • Methodological Answer : Adsorption efficiency is pH-dependent due to protonation/deprotonation of sulfonate (-SO₃⁻) and amine (-NH₂) groups. At low pH, protonated amines (NH₃⁺) may reduce electrostatic attraction to negatively charged adsorbents like CMK-3 carbon. Ionic strength studies (e.g., NaCl addition) screen for competitive ion effects via the Hofmeister series. Experimental designs should include zeta potential measurements of the adsorbent and adsorbate at varying pH, coupled with Langmuir/Freundlich isotherm modeling to quantify monolayer vs. multilayer adsorption .

Q. What mechanistic insights can be gained from studying the redox properties of 7-amino-substituted naphthalenedisulfonic acid derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) reveals redox-active sites, such as the amino group’s oxidation to nitro or azo intermediates. For example, in Orange G, the azo linkage (-N=N-) undergoes reversible reduction at ~-0.5 V (vs. Ag/AgCl). Electrochemical impedance spectroscopy (EIS) further quantifies charge transfer resistance, which correlates with electron-donating/withdrawing effects of substituents. These properties are relevant for designing redox-active dyes or sensors .

Q. How can computational chemistry predict the reactivity of 7-amino-1,3-naphthalenedisulfonic acid in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvation models (e.g., COSMO-RS) estimate solubility parameters and hydration energies. For instance, sulfonate groups exhibit high solvation energy due to strong water interactions, while amino groups may form hydrogen bonds. Molecular dynamics (MD) simulations track aggregation behavior in saline solutions, aiding in understanding colloidal stability .

Data Contradictions and Resolution

Q. Discrepancies in reported adsorption capacities of naphthalenedisulfonic acid derivatives: How to reconcile divergent data?

  • Methodological Answer : Variability often arises from differences in adsorbent surface area, pore size distribution, or solution ionic composition. For example, CMK-3 carbon’s adsorption capacity for Orange G varies by 20% depending on mesopore volume . Researchers should standardize materials (e.g., BET surface area ≥ 1000 m²/g) and report solution conditions (pH, temperature). Meta-analyses using dimensionless parameters like the separation factor (RL) from Langmuir isotherms can normalize cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
Reactant of Route 2
1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt

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